molecular formula C13H11N5O2 B2976103 Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-25-9

Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2976103
CAS RN: 907971-25-9
M. Wt: 269.264
InChI Key: LOJFQLFDUIFACP-UHFFFAOYSA-N
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Description

“Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds, which are cyclic compounds with at least two different elements in the ring members . They contain a five-membered aromatic azole chain and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring fused with a pyrimidine ring . The molecular weight is 150.1380 . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5 (11)10-6 (9-4)7-3-8-10/h2-3,11H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 150.1380 . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5 (11)10-6 (9-4)7-3-8-10/h2-3,11H,1H3 . Other specific physical and chemical properties are not detailed in the available literature.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential side effects and toxicity.

Synthesis Methods

Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is synthesized using a multi-step process that involves the reaction of 4-cyanopyridine with hydrazine hydrate to form 4-aminopyridine. The resulting compound is then reacted with ethyl acetoacetate to form 7-ethyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The final step involves the methylation of the compound using iodomethane to produce this compound.

Scientific Research Applications

Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. This compound has also been shown to exhibit potent antitumor activity, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

methyl 7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8-10(12(19)20-2)7-15-13-16-11(17-18(8)13)9-3-5-14-6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJFQLFDUIFACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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